molecular formula C13H7BrO3 B13916348 8-Bromodibenzo[b,d]furan-3-carboxylic acid CAS No. 133953-53-4

8-Bromodibenzo[b,d]furan-3-carboxylic acid

Cat. No.: B13916348
CAS No.: 133953-53-4
M. Wt: 291.10 g/mol
InChI Key: HQGMHBDFAHXWNY-UHFFFAOYSA-N
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Description

8-Bromodibenzo[b,d]furan-3-carboxylic acid is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the dibenzofuran ring. Dibenzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 8-Bromodibenzo[b,d]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of dibenzofuran followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

8-Bromodibenzo[b,d]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-3-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-dibenzofuran derivatives .

Scientific Research Applications

8-Bromodibenzo[b,d]furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromodibenzo[b,d]furan-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 8-Bromodibenzo[b,d]furan-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

133953-53-4

Molecular Formula

C13H7BrO3

Molecular Weight

291.10 g/mol

IUPAC Name

8-bromodibenzofuran-3-carboxylic acid

InChI

InChI=1S/C13H7BrO3/c14-8-2-4-11-10(6-8)9-3-1-7(13(15)16)5-12(9)17-11/h1-6H,(H,15,16)

InChI Key

HQGMHBDFAHXWNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC3=C2C=C(C=C3)Br

Origin of Product

United States

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